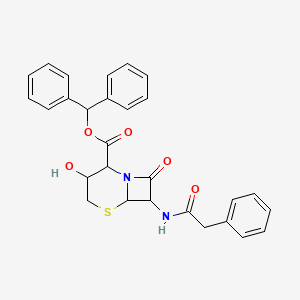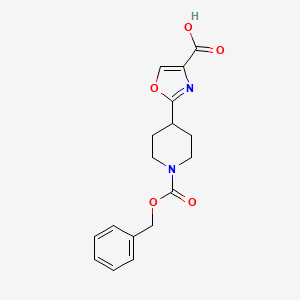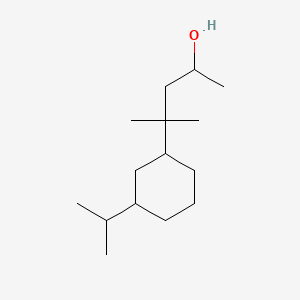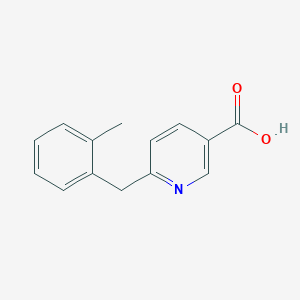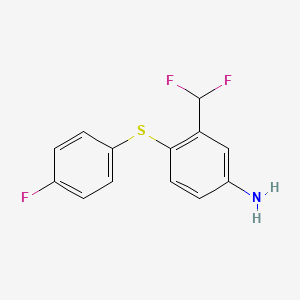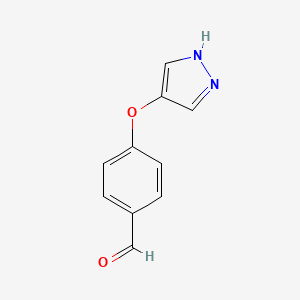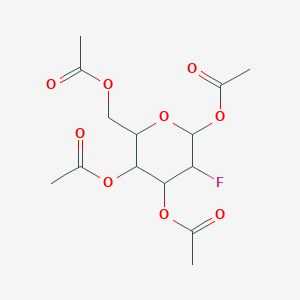![molecular formula C15H11F3O3 B12077521 Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of boron reagents and the optimization of reaction conditions are crucial for efficient production . The use of flow chemistry techniques can also enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Applications De Recherche Scientifique
Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects . The hydroxyl and carboxylate groups can participate in hydrogen bonding and ionic interactions, respectively, which are crucial for the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Methyl 4-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: A closely related compound with a hydroxyl group in a different position.
Uniqueness
Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a hydroxyl and a carboxylate group, along with the trifluoromethyl group, provides a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C15H11F3O3 |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-6-9(7-11(19)8-10)12-4-2-3-5-13(12)15(16,17)18/h2-8,19H,1H3 |
Clé InChI |
MWSAFIGQHZCVSO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


